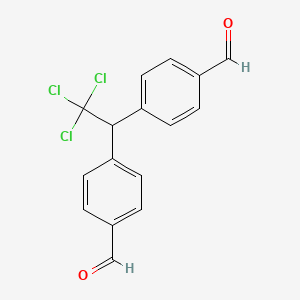
4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups attached to a central trichloroethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with trichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with trichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid.
Reduction: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trichloroethane moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol: A reduced form of the compound with primary alcohol groups instead of aldehydes.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid: An oxidized form with carboxylic acid groups.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol): A derivative with nitro groups on the benzene rings.
Uniqueness
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is unique due to its combination of aldehyde groups and a trichloroethane core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
54545-85-6 |
|---|---|
Molecular Formula |
C16H11Cl3O2 |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
4-[2,2,2-trichloro-1-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H11Cl3O2/c17-16(18,19)15(13-5-1-11(9-20)2-6-13)14-7-3-12(10-21)4-8-14/h1-10,15H |
InChI Key |
DXZLEHBRNSRRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


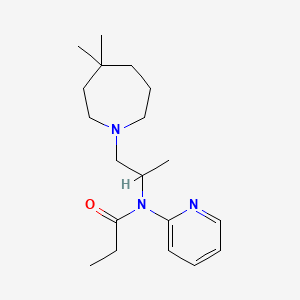
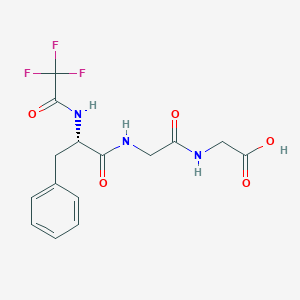
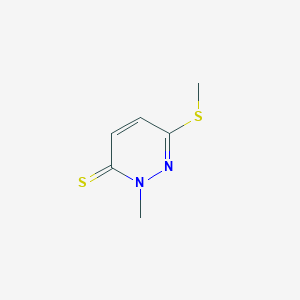
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)


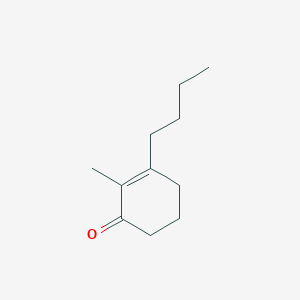

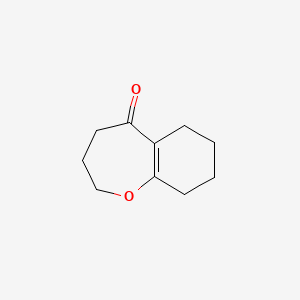
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
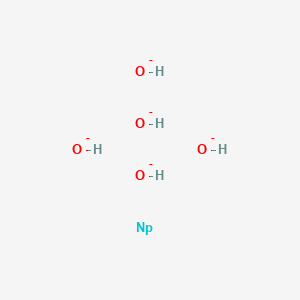
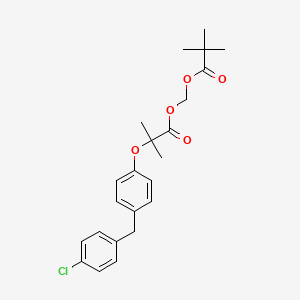
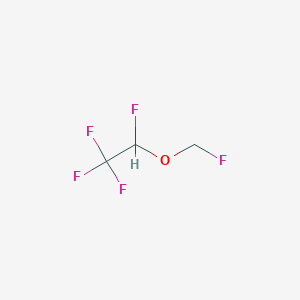
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
